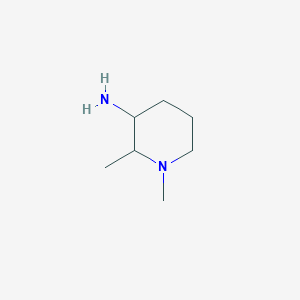

1,2-Dimethylpiperidin-3-amine

Description

Significance of Piperidine (B6355638) Amine Motifs in Chemical Synthesis

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a foundational structure in organic chemistry. cymitquimica.commolport.com This motif is not merely a simple cyclic amine; its derivatives are crucial building blocks and versatile intermediates in the synthesis of complex organic molecules. thieme-connect.com Piperidine and its derivatives serve as both solvents and bases in numerous chemical reactions. cymitquimica.comthieme-connect.com For instance, they are widely used to convert ketones into enamines, which are key substrates in carbon-carbon bond-forming reactions like the Stork enamine alkylation. cymitquimica.com The piperidine scaffold's conformational flexibility and the ability to introduce substituents at various positions allow chemists to construct intricate three-dimensional architectures, making it a valuable tool in creating libraries of novel compounds for further research. smolecule.com

Overview of Heterocyclic Nitrogen Compounds in Medicinal Chemistry Scaffolds

Nitrogen-containing heterocycles are among the most significant structural components of therapeutic agents. chemicalbook.com A vast number of organic compounds utilized as pharmaceuticals or as intermediates in their synthesis feature heterocyclic motifs. smolecule.comsorbonne-universite.fr It is estimated that nearly 60% of all FDA-approved small-molecule drugs contain a nitrogen heterocycle. ugent.be These structures are considered "privileged scaffolds" because they can interact with a wide range of biological targets with high affinity. The presence of nitrogen atoms can influence a molecule's basicity, polarity, and hydrogen bonding capacity, which are critical for drug-receptor interactions. ugent.be Piperidine, in particular, is a core element in numerous natural alkaloids and synthetic pharmaceuticals, including treatments for cancer, diabetes, viral infections, and inflammation. thieme-connect.com

Structural Diversity and Stereochemical Complexity within Piperidine Amine Systems

The piperidine ring system allows for considerable structural and stereochemical diversity. Substituents can be placed at any of the carbon atoms or the nitrogen atom, and the ring itself can exist in various conformations, most commonly a chair form. The introduction of multiple substituents creates chiral centers, leading to a variety of stereoisomers (enantiomers and diastereomers). researchgate.net This stereochemical complexity is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can have vastly different pharmacological activities and metabolic profiles. rsc.org The precise three-dimensional arrangement of functional groups on the piperidine scaffold is often essential for effective binding to biological targets. smolecule.com Consequently, the development of stereoselective synthetic methods to access specific isomers of piperidine derivatives is a major focus of contemporary organic and medicinal chemistry research. rsc.orgvulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-7(8)4-3-5-9(6)2/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWCETMUBQTQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dimethylpiperidin 3 Amine and Functionalized Derivatives

Retrosynthetic Analysis Approaches for Substituted Piperidin-3-amines

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like substituted piperidin-3-amines. A common disconnection approach for the piperidine (B6355638) ring involves breaking the C-N bonds, leading back to a linear amino alcohol or a related precursor. beilstein-journals.org For a 2-substituted 3-hydroxypiperidine, a key disconnection is made between the nitrogen and the C2 and C6 carbons, suggesting a precursor like an amino diol. beilstein-journals.org

Another powerful strategy involves the formal sp³–sp³ retrosynthetic disconnection, which can be applied to introduce alkyl or cycloalkyl substituents at various positions on the piperidine ring. researchgate.net This method often begins with the selective functionalization of a pyridine (B92270) precursor. researchgate.net For instance, the synthesis of 2,3-disubstituted piperidines can be approached through the stereoselective reduction of a corresponding dihydropyrrole or hydrogenation of a pyridine, often yielding the cis-diastereoisomer, which can then be epimerized to the trans-isomer if desired. whiterose.ac.uk

A modular {[2+3]+1} annulation strategy offers a flexible route to substituted piperidin-4-ols. nih.gov This approach starts with readily available imines, a propargyl Grignard reagent, and a carboxylic acid derivative. A gold-catalyzed cyclization of the resulting N-homopropargyl amide intermediate leads to a cyclic imidate, which can be reduced to provide the desired piperidine structure. nih.gov This method is particularly advantageous as it allows for the synthesis of enantiomerically pure products by using chiral starting materials. nih.gov

Classical Synthetic Routes to Dimethylpiperidin-3-amine Structures

Classical methods remain fundamental in the synthesis of piperidine derivatives. These routes often involve well-established reactions that are reliable and scalable.

Alkylation is a primary method for introducing methyl groups onto the piperidine nitrogen (N-methylation) or the carbon framework (ring-methylation). N-alkylation is typically achieved by treating the piperidine with an alkylating agent, such as methyl iodide or dimethyl sulfate, often in the presence of a base to neutralize the acid formed during the reaction. researchgate.netnih.gov The choice of base and solvent can be critical to optimize the reaction and prevent side reactions like over-alkylation. researchgate.net

Ring-methylation is more complex and often relies on the functionalization of a precursor. For instance, the methylation of piperidines can be achieved with high diastereoselectivity through a rigid half-chair conformation of an iminium ion intermediate. rsc.org The use of organocatalysts or transition metal catalysts can direct methylation to specific positions on the ring. rsc.org For example, a cobalt-catalyzed C-H methylation has been demonstrated for anilides using di-tert-butyl peroxide (DTBP) as the methyl source. rsc.org

| Alkylation Strategy | Reagents and Conditions | Key Features |

| N-Alkylation | Piperidine, Alkyl halide (e.g., MeI), Base (e.g., K₂CO₃), Solvent (e.g., DMF) researchgate.net | Direct methylation of the nitrogen atom. |

| Ring-Methylation via Iminium Ion | Piperidine derivative, Methylating agent, Catalyst | High diastereoselectivity due to conformational rigidity. rsc.org |

| Cobalt-Catalyzed C-H Methylation | Anilide, CoBr₂/PCy₃, DTBP | Utilizes an inexpensive methyl source and avoids precious metals. rsc.org |

Reductive amination is a versatile and widely used method for forming C-N bonds and introducing amine functionalities. researchgate.netpurdue.edu This two-step process typically involves the reaction of a carbonyl compound (a ketone or aldehyde) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netresearchgate.net A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. researchgate.netchim.it

The double reductive amination (DRA) of dicarbonyl compounds is a particularly efficient method for constructing the piperidine skeleton. chim.it This approach is highly versatile due to the wide availability of different amines that can serve as the nitrogen source. chim.it For instance, the synthesis of dimethyl(piperidin-3-ylmethyl)amine can be achieved through the reductive amination of piperidine with formaldehyde (B43269) and dimethylamine, using a reducing agent like sodium cyanoborohydride. smolecule.com

A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts offers a modern approach to N-aryl piperidines. acs.org This process involves the reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an exogenous amine. acs.org

| Reductive Amination Protocol | Substrates | Reagents and Conditions | Product Type |

| Classical Reductive Amination | Ketone/Aldehyde, Amine | Reducing agent (e.g., NaBH₃CN, H₂/Pd) researchgate.netsmolecule.com | Substituted Amine |

| Double Reductive Amination (DRA) | Dicarbonyl compound, Amine | Reducing agent (e.g., NaBH₃CN) chim.it | Piperidine Ring |

| Reductive Transamination | Pyridinium Salt, Aryl Amine | Rh catalyst, HCOOH acs.org | N-Aryl Piperidine |

The formation of the piperidine ring through cyclization is a cornerstone of piperidine synthesis. nih.gov Intramolecular cyclization reactions are particularly common, with various strategies available to construct the six-membered ring. nih.govbeilstein-journals.org

One approach involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation, to form a 4-piperidone. dtic.mil Another strategy is the aza-Sakurai cyclization of allylic amines with ketones or aldehydes. nih.gov Radical-mediated amine cyclization, using catalysts like cobalt(II), can also be employed to form piperidines from linear amino-aldehydes. nih.gov

More recent methods include copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins, which can form both pyrrolidines and piperidines. nih.gov Additionally, one-pot syntheses from alkyl dihalides and primary amines under microwave irradiation provide an efficient route to N-heterocycles. organic-chemistry.org The cyclocondensation of a ketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) can also lead to the formation of substituted piperidin-4-ones. tandfonline.com

| Cyclization Method | Starting Materials | Key Reagents/Catalysts |

| Dieckmann Condensation | Diester | Base |

| Aza-Sakurai Cyclization | Allylic amine, Ketone/Aldehyde | Acid |

| Radical-Mediated Cyclization | Amino-aldehyde | Cobalt(II) catalyst nih.gov |

| Copper-Promoted Carboamination | γ- or δ-alkenyl N-arylsulfonamides | Copper(II) carboxylate nih.gov |

| Microwave-Assisted Cyclocondensation | Alkyl dihalide, Primary amine | Alkaline aqueous medium organic-chemistry.org |

Chemical Reactivity and Transformation Studies of Dimethylpiperidin 3 Amine Derivatives

Amine Functional Group Reactivity

The presence of two distinct amine groups dictates the regioselectivity of reactions. The exocyclic primary amine is generally more sterically accessible and nucleophilic than the endocyclic tertiary amine, influencing the outcome of reactions such as alkylation and acylation.

N-alkylation of piperidine (B6355638) derivatives is a fundamental transformation for introducing various substituents, thereby modifying the molecule's steric and electronic properties. The primary amine group of 1,2-dimethylpiperidin-3-amine can be selectively alkylated under controlled conditions. Common methods involve the use of alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net

For instance, the reaction with an alkyl halide (R-X) typically proceeds in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). researchgate.net A non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base) or potassium carbonate (K₂CO₃), is often employed to prevent the formation of quaternary ammonium (B1175870) salts through overalkylation. researchgate.net The choice of base and reaction conditions can be optimized to favor mono-alkylation. researchgate.net Another approach involves reductive amination, where a ketone or aldehyde reacts with the amine to form an imine or enamine intermediate, which is then reduced in situ.

More advanced and greener methods utilize dimethyl carbonate (DMC) as both a reagent and solvent, catalyzed by metallic nanoparticles, to achieve N-methylation with high selectivity. nih.gov While direct alkylation of the endocyclic nitrogen is less common due to it being a tertiary amine in the parent compound, derivatives with a secondary amine in the ring can be readily alkylated.

Table 1: General Conditions for N-Alkylation of Amines

| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Alkyl Halide (R-X) | K₂CO₃ or DIEA | Acetonitrile or DMF | Room Temp to 70°C | Base is used to scavenge acid byproduct. researchgate.net |

The primary amine of this compound readily undergoes acylation with various acylating agents to form stable amide bonds. This reaction is a cornerstone of medicinal chemistry for building more complex molecules. The most common methods involve the reaction of the amine with acyl chlorides or carboxylic anhydrides.

The Schotten-Baumann reaction, which uses an acyl chloride in the presence of a base (like a tertiary amine or pyridine), is a widely used protocol. fishersci.co.uk The reaction is typically fast and proceeds at room temperature in aprotic solvents. fishersci.co.uk Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using a wide array of peptide coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium salts like HATU and HBTU. fishersci.co.uk

Table 2: Common Reagents for Amide Bond Formation

| Method | Activating/Coupling Reagent | Byproduct | Key Features |

|---|---|---|---|

| Acyl Chloride | Base (e.g., Pyridine (B92270), DIEA) | HCl (neutralized by base) | Highly reactive, often requires cooling. |

| Anhydride | Base | Carboxylic Acid | Less reactive than acyl chlorides. |

The synthesis of this compound and its analogs often involves the reduction of precursor functional groups. For example, a common synthetic route to 3-aminopiperidine structures involves the reduction of a corresponding 3-nitropiperidine or a piperidin-3-one oxime. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a standard method for these transformations.

Another key strategy is the reduction of amide precursors. A patent for the synthesis of (R)-3-amino piperidine hydrochloride, a related structure, starts from D-glutamic acid. google.com The process involves multiple steps, including the reduction of ester groups using sodium borohydride (B1222165) to form a diol, which is then cyclized and further transformed. google.com Similarly, the reduction of an amide group, such as in a derivative like (3R,4R)-1-benzyl-4-methyl-3-(methylcarbamoyl)piperidine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding N,N'-dimethylated amine.

Amines are basic compounds that readily react with acids to form salts. This is a crucial step in the purification, handling, and formulation of amine-containing compounds for research and pharmaceutical applications. Salt formation often improves a compound's stability, crystallinity, and solubility in aqueous media.

For derivatives of this compound, the formation of hydrochloride salts is frequently reported. bldpharm.comgoogle.com For example, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is often prepared and stored as its dihydrochloride salt. bldpharm.comsigmaaldrich.com The salt is formed by treating a solution of the free base with hydrochloric acid. Other salts, such as acetates, have also been developed. A patent related to the synthesis of the drug Tofacitinib describes the preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate (B1210297), noting its excellent stability, which is beneficial for its use as a manufacturing intermediate. google.com The process of diastereomeric salt formation using a chiral acid is also a classical method for resolving racemic mixtures of chiral amines.

Piperidine Ring Functionalization and Modifications

Beyond reactions at the exocyclic amine, the piperidine ring itself can be chemically modified.

The piperidine ring, particularly in N-substituted derivatives, is susceptible to oxidation. The reaction typically occurs at the carbon atoms alpha to the ring nitrogen (N-α-C-H bonds). Strong oxidizing agents can be employed to introduce carbonyl functionality or lead to ring-opening.

Studies on related N-benzyl tertiary amines, such as 1,4-dibenzylpiperazine, have shown that oxidation with ruthenium tetroxide (RuO₄) attacks both the endocyclic and exocyclic (benzylic) N-α-C-H bonds. researchgate.net This process is proposed to proceed through the formation of iminium cation intermediates. researchgate.net For a compound like 1-benzyl-2-methylpiperidin-3-amine, such oxidation could potentially lead to the formation of lactams (amides within the ring) by targeting the C2 or C6 positions of the piperidine ring. General oxidation of 1-benzylpiperidin-3-amine derivatives with agents like potassium permanganate or chromium trioxide can also lead to various oxidized products. smolecule.com

Influence of Substituents on Reaction Pathways and Selectivity

The reaction pathways and selectivity in transformations of this compound derivatives are highly dependent on the nature and position of other substituents on the piperidine ring. These substituents can exert both electronic and steric effects, thereby directing the outcome of a reaction.

Electronic Effects:

Electron-donating or electron-withdrawing groups on the piperidine ring can significantly alter the nucleophilicity of the nitrogen atoms. For instance, an electron-withdrawing group can decrease the electron density on the ring nitrogen, potentially influencing its reactivity in reactions such as N-oxidation or quaternization. Conversely, electron-donating groups can enhance the nucleophilicity of the amines. The relative basicity and nucleophilicity of the ring nitrogen versus the 3-amino group will also be influenced by the electronic nature of other substituents, which can lead to selective reactions at one amine over the other masterorganicchemistry.com.

Steric Effects:

The steric hindrance imposed by substituents on the piperidine ring plays a crucial role in determining the regioselectivity and stereoselectivity of reactions. For example, a bulky substituent at a position adjacent to a reactive site can hinder the approach of a reagent, favoring reaction at a less sterically crowded position.

In the context of this compound, the relative stereochemistry of the methyl group at C2 and the amine group at C3 can direct the approach of incoming reagents. For instance, in reactions involving the piperidine ring itself, such as hydrogenation of a corresponding pyridine precursor, the existing stereocenters can direct the stereochemical outcome of the newly formed chiral centers rsc.org.

The interplay of electronic and steric effects is critical in controlling the selectivity of more complex transformations. For example, in catalyst-controlled C-H functionalization reactions on piperidine rings, the catalyst's steric properties and the electronic nature of the N-protecting group can direct functionalization to specific C-H bonds nih.gov.

The following table provides a general overview of how different types of substituents might influence reactions on a this compound scaffold.

| Substituent Type | Position on Ring | Potential Influence on Reactivity | Example Reaction Pathway Affected |

| Electron-withdrawing (e.g., -CN, -COOR) | C4, C5, or C6 | Decreases nucleophilicity of ring nitrogen; may activate adjacent C-H bonds. | N-Alkylation, C-H functionalization. |

| Electron-donating (e.g., -OR, -alkyl) | C4, C5, or C6 | Increases nucleophilicity of ring nitrogen. | Nucleophilic addition reactions. |

| Bulky alkyl group | C2 or C6 | Steric hindrance can direct reactions to less hindered positions. | N-Alkylation, Acylation at C3-amine. |

| Chiral auxiliary | Attached to N1 or C3-amine | Can induce stereoselectivity in subsequent reactions. | Asymmetric synthesis of derivatives. |

Stereochemical Investigations and Conformational Analysis

Elucidation of Chiral Centers and Absolute Configuration

1,2-Dimethylpiperidin-3-amine is a chiral molecule possessing two stereogenic centers, located at the C2 and C3 carbons of the piperidine (B6355638) ring. The C2 carbon is chiral due to its attachment to a hydrogen atom, a methyl group, the N1 of the ring, and the C3 carbon. Similarly, the C3 carbon is a stereocenter as it is bonded to a hydrogen atom, an amino group, the C2 carbon, and the C4 carbon. The presence of two chiral centers means that the molecule can exist as a maximum of 2² or four distinct stereoisomers khanacademy.org. These stereoisomers consist of two pairs of enantiomers: (2R,3R) and (2S,3S), and (2R,3S) and (2S,3R). The relationship between these pairs is diastereomeric.

The determination of the absolute configuration of such chiral amines is a critical step in stereochemical analysis. nih.govfrontiersin.org A definitive method for this is single-crystal X-ray crystallography, especially when the chiral amine is co-crystallized with a chiral counterion of known absolute configuration, such as D-(+)-malic acid. This technique forms a salt that crystallizes in a chiral space group, allowing for the unambiguous assignment of the R or S configuration at each stereocenter. nih.gov

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are also widely employed. nih.govfrontiersin.org By reacting the amine with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), two diastereomeric amides are formed. The different spatial environments in these diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be correlated to the absolute configuration at the chiral center. nih.govfrontiersin.org Other techniques like vibrational circular dichroism (VCD) and optical rotatory dispersion (ORD) can also provide crucial information about the absolute stereochemistry of chiral molecules.

Conformational Preferences of the Piperidine Ring in Solution and Solid State

The six-membered piperidine ring is not planar and, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. nih.govacs.org The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The piperidine ring undergoes a dynamic process known as ring inversion or ring flipping, where one chair conformation converts into another. In this process, all axial substituents become equatorial, and all equatorial substituents become axial. For this compound, the relative stability of the two possible chair conformers for any given diastereomer is determined by the energetic cost of placing the substituents in axial positions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, or A-value. Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing steric interactions.

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.7 |

| -NH₂ (Amino) | 1.6 |

For a trans-1,2-disubstituted piperidine (referring to the C2-methyl and C3-amine groups), the two substituents can be either diequatorial or diaxial. Given the significant A-values for both methyl and amino groups, the diequatorial conformation is overwhelmingly favored to avoid severe 1,3-diaxial steric clashes. For a cis-diastereomer, one substituent must be axial and the other equatorial. The preferred conformation will be the one where the group with the larger A-value (in this case, the methyl group) occupies the equatorial position. The conformational equilibrium can be experimentally studied using ¹H NMR spectroscopy, where the magnitude of the coupling constants between adjacent protons can reveal their dihedral angles and thus their axial or equatorial orientations. nih.govnih.gov

The conformational equilibrium of this compound is governed by a combination of steric and electronic effects.

Steric Effects: The primary steric factor is the gauche interaction between adjacent substituents and the more significant 1,3-diaxial repulsion between an axial substituent and the other axial hydrogens or lone pairs on the ring. bris.ac.uk The N-methyl group on the piperidine nitrogen also has a strong preference for the equatorial position to minimize its own 1,3-diaxial interactions. The relative stereochemistry (cis or trans) of the C2-methyl and C3-amine groups dictates the specific steric interactions present, thereby controlling the conformational preference.

Electronic Effects: While steric effects are often dominant, electronic effects such as hyperconjugation and electrostatic interactions can also influence conformation. nih.gov In protonated piperidines, attractive or repulsive electrostatic forces between the positively charged nitrogen and other polar groups can sometimes stabilize an otherwise unfavorable axial conformation. The orientation of the nitrogen lone pair is also a factor; an equatorial lone pair is generally less sterically hindered. The interplay of these subtle electronic factors with the more pronounced steric demands determines the precise geometry and stability of the dominant conformer. nih.gov

Diastereoselection and Enantioselection in Synthetic Transformations

The synthesis of specific stereoisomers of this compound requires methods that exhibit high levels of diastereoselectivity and enantioselectivity. Several modern synthetic strategies have been developed to access chiral substituted piperidines with high stereochemical control.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a powerful route to enantiopure amines. Chemoenzymatic cascades, for instance, can be designed using an oxidase to form a cyclic imine intermediate, which is then asymmetrically reduced by an imine reductase (IRED) to yield the chiral piperidine. researchgate.netsemanticscholar.org These enzymatic reactions often proceed with very high enantiomeric excess (ee) under mild, environmentally friendly conditions. researchgate.netsemanticscholar.org

Asymmetric Catalysis: Transition metal catalysis provides another robust platform for enantioselective synthesis. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridine (B1217469) derivatives with boronic acids can generate 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov

Multi-component Reactions: Complex piperidine structures can be assembled in a single step using organocatalyzed, multi-component reactions. An asymmetric Michael addition mediated by a chiral catalyst (e.g., a diphenylprolinol silyl (B83357) ether) can be followed by a domino reaction sequence to construct the polysubstituted piperidine ring with both high diastereoselectivity and enantioselectivity. nih.gov

These advanced synthetic methods allow for the targeted production of a single desired stereoisomer, which is essential for investigating its specific biological and chemical properties.

| Method | Key Features | Stereocontrol |

|---|---|---|

| Enzyme Cascades | Mild conditions, high enantioselectivity, green chemistry. researchgate.netsemanticscholar.org | Enzyme active site. |

| Asymmetric Catalysis | Broad substrate scope, high enantioselectivity. nih.gov | Chiral ligand on metal catalyst. |

| Multi-component Reactions | High efficiency (one-pot), excellent diastereo- and enantioselectivity. nih.gov | Chiral organocatalyst. |

Impact of Stereochemistry on Molecular Recognition and Interactions

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. The specific stereochemistry of this compound dictates the spatial presentation of its functional groups—the two methyl groups and the primary amine—which in turn governs its ability to engage in molecular recognition with biological targets such as proteins or enzymes. khanacademy.orgresearchgate.net

Different stereoisomers of a molecule can exhibit dramatically different biological effects because binding pockets in proteins are themselves chiral. khanacademy.orgbiorxiv.org The precise fit of a ligand into its binding site depends on a complementary arrangement of functional groups that can participate in non-covalent interactions like hydrogen bonds, ionic interactions, and van der Waals forces. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of 1,2-Dimethylpiperidin-3-amine, offering deep insights into its molecular framework and the spatial arrangement of its atoms. Due to the limited availability of direct experimental spectra for this compound in public research databases, this section will discuss the expected spectral features and the application of various NMR techniques based on established principles and data from analogous piperidine (B6355638) structures.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For this compound, the spectrum would reveal distinct signals for the protons on the piperidine ring, the two methyl groups, and the amine group. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) would provide critical information about the connectivity and stereochemistry.

The protons on the piperidine ring would appear as a series of complex multiplets in the upfield region, typically between 1.0 and 3.5 ppm. The exact chemical shifts and coupling patterns would be highly dependent on the conformation of the piperidine ring (e.g., chair conformation) and the relative stereochemistry of the substituents (cis or trans). The proton attached to the same carbon as the amino group (C3-H) would likely be found in the range of 2.5-3.5 ppm. The protons on the carbon adjacent to the nitrogen (C6-H) would also be deshielded. The two methyl groups would exhibit distinct signals. The N-methyl group (N-CH₃) would likely appear as a singlet around 2.2-2.5 ppm, while the C-methyl group (C2-CH₃) would be a doublet, coupling with the adjacent proton on the ring, in the range of 0.8-1.2 ppm. The protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. Based on predictive models and data from similar structures, the carbon atoms of the piperidine ring are expected to resonate in the range of 20-65 ppm. np-mrd.org The carbon attached to the nitrogen atom (C2 and C6) would be the most deshielded among the ring carbons, typically appearing between 50-65 ppm. The carbon bearing the amino group (C3) would also be in a similar region. The remaining ring carbons (C4 and C5) would be found further upfield. The N-methyl carbon would likely appear in the 30-45 ppm range, while the C2-methyl carbon would be the most shielded, resonating at approximately 15-25 ppm. np-mrd.org

Hypothetical ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~60-65 |

| C3 | ~50-55 |

| C4 | ~25-30 |

| C5 | ~20-25 |

| C6 | ~55-60 |

| N-CH₃ | ~40-45 |

| C2-CH₃ | ~15-20 |

Note: These are estimated values based on general chemical shift ranges for substituted piperidines and should be confirmed by experimental data.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduscribd.com For this compound, COSY would show correlations between adjacent protons on the piperidine ring, helping to trace the spin systems and confirm the ring structure. For instance, a cross-peak between the C2-H and the C3-H would establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.comemerypharma.com Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the assigned proton signal to its corresponding carbon signal. This is crucial for definitively assigning the carbon resonances based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduscribd.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, an HMBC correlation from the N-methyl protons to the C2 and C6 carbons of the ring would confirm the position of the N-methyl group. Similarly, correlations from the C2-methyl protons to C2 and C3 would verify its attachment point.

X-ray Crystallography for Precise Molecular Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information, offering precise bond lengths, bond angles, and torsional angles. researchgate.net If a suitable single crystal of this compound or a salt thereof can be grown, this technique can determine its exact three-dimensional structure in the solid state. Crucially, for chiral molecules, X-ray crystallography can be used to establish the absolute configuration of stereocenters, provided a heavy atom is present or by using specific crystallographic techniques. This would unambiguously determine the relative and absolute stereochemistry of the methyl and amine groups on the piperidine ring.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

N-H Vibrations : The primary amine (NH₂) group would exhibit characteristic stretching vibrations. Typically, primary amines show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹.

C-H Vibrations : Stretching vibrations for the C-H bonds of the aliphatic piperidine ring and methyl groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-N Vibrations : The C-N stretching of aliphatic amines typically appears in the 1020-1250 cm⁻¹ region.

Characteristic FT-IR Absorption Ranges for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) |

| Primary Amine (NH₂) | N-H Bend (scissoring) | 1580 - 1650 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

Mass Spectrometry in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for piperidine derivatives involve ring cleavage and loss of substituents. For this compound, characteristic fragments could arise from the loss of a methyl group ([M-15]⁺), the loss of the amino group, or cleavage of the piperidine ring. The specific fragmentation pattern helps to confirm the identity of the compound and distinguish it from its isomers. Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring the progress of reactions that synthesize or involve this compound, allowing for the identification of intermediates and the final product in complex mixtures.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations are frequently employed to determine the optimized geometry and electronic properties of piperidine (B6355638) derivatives. nih.govnih.gov For instance, calculations at the B3LYP/6-311G** level of theory have been used to predict the heats of formation for various substituted piperidine compounds. nih.gov Such studies help in understanding the stability and reactivity of these molecules. The geometry of piperidine derivatives can be optimized using DFT methods, and subsequent frequency analysis can confirm the nature of the stationary points on the potential energy surface. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. scispace.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of a Substituted Piperidine Derivative (Example Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 7.7 |

Note: This table is illustrative and based on typical values for similar compounds. Actual values for 1,2-Dimethylpiperidin-3-amine would require specific calculations.

Conformational Landscape Exploration and Energy Minimization

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation. wikipedia.org However, for substituted piperidines like this compound, multiple chair and boat conformations are possible due to the presence of substituents. Computational methods are invaluable for exploring this conformational landscape and identifying the most stable conformers.

For 1,2-dimethylpiperidine, the chair conformer with the 2-methyl group in an equatorial position is favored by 1.8 kcal/mol over the axial conformer. nih.gov The conformational preferences are influenced by a combination of steric and electronic effects, including gauche interactions and potential intramolecular hydrogen bonding. westernsydney.edu.au

Table 2: Relative Energies of 1,2-Dimethylpiperidine Conformers (Example Data)

| Conformer | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Chair (2-Me equatorial) | 0.00 |

| Chair (2-Me axial) | 1.80 |

| Twist-Boat | ~5-6 |

Source: Based on data for similar piperidine derivatives. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide static pictures of molecular structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations have been used to study the structural and biological properties of piperidine-based compounds. researchgate.net

In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing the exploration of conformational changes, intermolecular interactions, and solvent effects. For this compound, an MD simulation could reveal the flexibility of the piperidine ring and the dynamics of the methyl and amine substituents. This information is particularly useful for understanding how the molecule might interact with biological targets or other molecules in a solution. For instance, MD simulations have been employed to validate the stability of inhibitor-protease complexes involving piperidine derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural features, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and a particular property. tandfonline.comnih.govnih.govtandfonline.com In the context of this compound, QSAR models can be developed to correlate its structural features with various physicochemical properties.

The first step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecular structure. For piperidine derivatives, both 2D and 3D descriptors are used. tandfonline.comnih.gov Examples of descriptors include:

Topological descriptors: Based on the 2D representation of the molecule. nih.govtandfonline.com

Geometrical descriptors (3D): Derived from the 3D structure of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that relates the descriptors to the property of interest. tandfonline.comtandfonline.com The quality of a QSAR model is assessed through various validation techniques to ensure its robustness and predictive ability. nih.govnih.gov For piperidine derivatives, QSAR models have been developed to predict properties like toxicity and inhibitory activity. nih.govmdpi.com

Table 3: Examples of Structural Descriptors Used in QSAR Models for Piperidine Derivatives

| Descriptor Type | Example | Description |

|---|---|---|

| Topological | Wiener Index | A measure of the branching of the molecular skeleton. |

| 3D Autocorrelation | MATS7e | A descriptor related to the spatial distribution of atomic properties. tandfonline.com |

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. researchgate.net For reactions involving this compound, theoretical studies can provide a detailed understanding of the reaction pathway.

DFT calculations can be used to locate transition state structures, which are first-order saddle points on the potential energy surface. researchgate.net The energy of the transition state relative to the reactants gives the activation energy, which is a key factor in determining the reaction rate. By analyzing the geometry of the transition state, one can gain insights into the bond-making and bond-breaking processes that occur during the reaction.

For example, theoretical studies on the synthesis of piperidines have investigated the catalytic cycles and the influence of different ligands and reactants on the reaction outcome. acs.org Similarly, the mechanism of reactions like N-quaternization of substituted piperidines has been studied computationally, providing detailed reaction coordinate diagrams. researchgate.net These studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Applications in Complex Organic Synthesis and Research Tool Development

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral amines are fundamental to asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and key structural components of final target molecules. enamine.netresearchgate.netbuchler-gmbh.com 1,2-Dimethylpiperidin-3-amine, in its enantiomerically pure forms, exemplifies a versatile chiral building block. nih.govnih.gov Its rigid cyclic structure and defined stereocenters make it an ideal starting material for the synthesis of complex molecules where specific stereoisomers are required for biological activity.

The primary application of chiral this compound derivatives has been in the synthesis of pharmaceutically active compounds. Tremendous effort has been dedicated to the synthesis of the (3R, 4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate, a key component for Tofacitinib, utilizing methods such as kinetic resolution and asymmetric synthesis from chiral-pool starting materials. researchgate.net The development of stereoselective methods to produce these piperidine (B6355638) derivatives with high enantiomeric excess is an active area of research, underscoring their importance in the pharmaceutical industry. nih.govresearchgate.net While its use is heavily documented in the context of JAK inhibitors, the principles of its application as a chiral synthon are broadly applicable to the construction of other complex chiral molecules.

Synthesis of Pharmaceutically Relevant Scaffolds

The 3-aminopiperidine motif is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds. researchgate.netresearchgate.net this compound serves as a key precursor for the elaboration of more complex, pharmaceutically relevant scaffolds.

The most prominent application of this compound derivatives is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, most notably Tofacitinib. researchgate.netderpharmachemica.com The specific stereoisomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a crucial building block for constructing the Tofacitinib molecule. researchgate.netgoogle.com Various synthetic routes have been developed to produce this intermediate with high optical purity, including asymmetric hydrogenation, although this can sometimes result in lower enantiomeric excess. google.com

| Intermediate | Role in Synthesis | Key Synthetic Challenge |

|---|---|---|

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Direct precursor to the core piperidine structure of Tofacitinib. | Achieving high enantiomeric and diastereomeric purity. researchgate.net |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride | A stable salt form of the key intermediate, often used for purification and handling. | Can have low yield in the final salt formation step. google.com |

| Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate | A protected form of the amine that can be reduced to the desired N-methyl amine. | The optical purity of this intermediate can be low depending on the synthetic route. google.com |

While the synthesis of JAK inhibitors is a major focus, the 3-aminopiperidine scaffold is a versatile precursor for a variety of other bioactive heterocyclic systems. mdpi.comnih.govutrgv.edu The functional groups of this compound, namely the secondary or tertiary amine on the ring and the primary or secondary exocyclic amine, allow for diverse chemical modifications and the construction of fused heterocyclic systems. ias.ac.inmdpi.com

For instance, 3-aminopiperidines can be used to synthesize fused heterocycles like pyrimido[1,2-a]benzimidazoles, which have shown biological activities. The general reactivity of the amino group allows for its incorporation into various heterocyclic rings through condensation and cyclization reactions. The development of novel synthetic methodologies to create libraries of diverse heterocyclic compounds from chiral aminopiperidines is an ongoing area of interest in medicinal chemistry. researchgate.net

Development of Novel Organocatalysts or Ligands (if applicable to the specific amine)

Chiral diamines are a well-established class of organocatalysts and ligands for asymmetric metal catalysis. mdpi.comnih.govresearchgate.netpreprints.orgmdpi.com The 1,2-diamine motif present in this compound makes it a potential candidate for development into novel catalysts and ligands. The rigid piperidine backbone can provide a well-defined chiral environment around a catalytic center.

While specific examples of organocatalysts or ligands derived directly from this compound are not extensively reported in the literature, the broader class of chiral 1,2-diamines has been successfully employed in various asymmetric transformations. These include Michael additions, aldol (B89426) reactions, and hydrogenations. The synthesis of new chiral guanidines derived from benzimidazoles and chiral amines has been shown to be effective in the enantioselective α-amination of 1,3-dicarbonyl compounds. nih.gov This suggests that with appropriate modification, this compound could be adapted for similar catalytic applications. Furthermore, substituted piperidines have been explored as scaffolds for ligands in various catalytic reactions, including for σ1 receptors. nih.govnih.govresearchgate.net

Utility in Reaction Optimization and Method Development

The synthesis of specific stereoisomers of this compound has been a subject of extensive research, leading to the optimization of various synthetic methods. google.com This work has broader implications for reaction optimization and the development of new synthetic protocols. For example, the challenges associated with achieving high stereoselectivity in the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine have driven the development of improved asymmetric hydrogenation and reductive amination techniques. researchgate.net

The optimization of these reactions often involves screening of catalysts, solvents, and reaction conditions to maximize yield and stereoselectivity. The insights gained from these studies can be applied to the synthesis of other chiral amines and piperidine derivatives. The pursuit of more efficient and cost-effective routes to this key intermediate has led to innovations in both catalytic and biocatalytic methods for chiral amine synthesis.

| Synthetic Method | Key Optimization Parameters | Typical Challenges |

|---|---|---|

| Asymmetric Hydrogenation | Choice of chiral catalyst (e.g., Rhodium-based), hydrogen pressure, temperature. | Low enantiomeric excess, high cost of catalyst. google.com |

| Dynamic Kinetic Resolution-Reductive Amination | Biocatalyst (e.g., imine reductase), pH, temperature, co-factor regeneration. | Substrate scope of the enzyme, operational stability. researchgate.net |

| Chiral Resolution | Choice of resolving agent, solvent for crystallization. | Theoretical maximum yield of 50%, recovery of the resolving agent. |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the synthesis of polysubstituted piperidines is the reliance on multi-step procedures that often involve harsh reagents, toxic catalysts, and significant waste generation. york.ac.uk Future research is increasingly directed towards developing more "green" and efficient synthetic strategies.

Key areas of development include:

Catalyst Innovation: There is a move away from expensive and toxic precious metal catalysts like palladium. news-medical.netmedhealthreview.com Research is focusing on earth-abundant and less toxic alternatives. For instance, novel heterogeneous catalysts based on cobalt or nickel silicide have shown promise in the hydrogenation of pyridine (B92270) precursors with high stability and reusability. nih.gov

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single, one-pot procedure significantly improves efficiency by reducing intermediate isolation and purification steps. growingscience.com Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are particularly attractive for building the piperidine (B6355638) core with multiple points of diversity. growingscience.com

Biocatalysis: The use of enzymes offers a highly sustainable route to chiral piperidines under mild conditions. nih.gov For example, the immobilization of enzymes like Candida antarctica lipase (B570770) B (CALB) has been used for the biocatalytic synthesis of piperidines through multicomponent reactions, with the benefit of catalyst reusability. rsc.org

| Synthetic Strategy | Advantages | Challenges |

| Novel Catalysts (e.g., Ni, Co) | Lower cost, reduced toxicity, potential for high selectivity. nih.gov | Catalyst stability, activity, and substrate scope may need optimization. |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, rapid access to complex molecules. growingscience.com | Optimization can be complex; requires compatible reaction conditions for all steps. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. nih.govrsc.org | Limited substrate scope, enzyme stability, and cost can be prohibitive. |

Exploration of Novel Reactivity and Transformation Pathways

Beyond improving existing routes, a significant research direction involves discovering entirely new ways to construct and functionalize the 1,2-Dimethylpiperidin-3-amine scaffold. This involves exploring novel chemical transformations that can introduce functional groups at positions that are difficult to access through traditional methods.

A promising approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.netmedhealthreview.com This two-step strategy first uses enzymes to selectively install a hydroxyl group on the piperidine ring. news-medical.netmedhealthreview.com This newly functionalized position can then undergo further reactions, such as nickel-electrocatalyzed radical cross-coupling, to form new carbon-carbon bonds. news-medical.netmedhealthreview.com This method dramatically simplifies the synthesis of complex 3D molecules, reducing what were previously 7-17 step syntheses down to just 2-5 steps. news-medical.net Another area of interest is radical-mediated amine cyclization, which can be used to form the piperidine ring from linear amino-aldehydes using catalysts like cobalt(II). nih.gov

Advanced Stereocontrol Strategies for Complex Derivatives

The this compound molecule contains multiple stereocenters, making the control of its three-dimensional arrangement a critical challenge. The development of advanced stereocontrol strategies is essential for synthesizing specific stereoisomers, which is often crucial for biological activity.

Current and future strategies include:

Chemo-enzymatic Approaches: This hybrid approach leverages the high selectivity of enzymes to control stereochemistry. A key example is the use of a one-pot cascade involving an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into precisely stereo-defined piperidines. nih.gov

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a powerful tool for stereoselective synthesis. nih.gov Asymmetric reduction of precursor molecules using catalysts like oxazaborolidine has been employed to create chiral centers with high enantiomeric excess. researchgate.net

Substrate-Directed Reactions: In this approach, existing stereocenters in the starting material are used to direct the stereochemical outcome of subsequent reactions. Amine-directed intramolecular hydroboration, for instance, uses an amine-borane complex to control both the region- and stereochemistry of the hydroboration of an adjacent alkene. nih.gov

| Stereocontrol Method | Principle | Key Advantage |

| Chemo-enzymatic Cascade | Combines chemical synthesis with highly selective enzymatic reactions. nih.gov | Achieves high enantio- and regio-selectivity under mild conditions. |

| Asymmetric Catalysis | Employs chiral catalysts to favor the formation of one enantiomer over another. researchgate.net | Broadly applicable to a range of substrates and reaction types. |

| Directed Hydroboration | Uses an existing functional group to direct a reagent to a specific face of the molecule. nih.gov | Provides excellent control over the formation of new stereocenters relative to existing ones. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes represents a significant technological advancement for producing piperidine derivatives. Flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. nih.govresearchgate.net

The synthesis of piperidines has been successfully demonstrated in flow microreactors using methods like electroreductive cyclization of imines with dihaloalkanes. nih.govresearchgate.net This technique benefits from the large surface-area-to-volume ratio in microreactors, leading to efficient reactions that can be scaled up by simply extending the operation time. nih.govresearchgate.net Furthermore, practical continuous flow protocols have been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, yielding highly functionalized products in minutes. acs.orgorganic-chemistry.org

The integration of flow reactors with automated systems, including purification and analysis, paves the way for the high-throughput synthesis and screening of libraries of this compound analogues. nih.gov This automation can significantly accelerate the discovery of new compounds with desired properties.

Computational Design of Next-Generation Analogues for Synthetic Applications

Computational chemistry is becoming an indispensable tool in modern synthetic planning. By using computational models, researchers can design novel analogues of this compound in silico before committing resources to their synthesis in the laboratory.

These computational approaches can:

Predict Reactivity and Stability: Molecular modeling can help predict the outcome of potential reactions and the stability of new derivatives, guiding the selection of the most promising synthetic targets.

Design for Specific Properties: Analogues can be designed to have specific electronic or steric properties. For example, computational studies can aid in the design of ligands with optimal binding affinity for a particular biological target by modeling interactions at the molecular level. nih.govnih.gov

Elucidate Reaction Mechanisms: Computational analysis can provide insights into reaction pathways, helping chemists to optimize conditions and overcome synthetic hurdles. researchgate.net

By integrating computational design with advanced synthesis platforms, researchers can create a rapid design-build-test cycle, accelerating the development of next-generation piperidine-based compounds for a wide range of applications.

Q & A

Q. What are the key parameters to optimize in the synthesis of 1,2-Dimethylpiperidin-3-amine?

Methodological Answer:

- Reaction parameters include temperature (e.g., 80–120°C for amine alkylation), catalyst type (e.g., palladium or nickel catalysts for hydrogenation), reagent stoichiometry (molar ratios of precursors like piperidin-3-amine and methylating agents), and reaction time (12–48 hours for cyclization steps).

- Use fractional factorial design to isolate critical variables. For example, varying temperature and catalyst loadings systematically can identify optimal yield conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and stereochemistry.

- HPLC-MS for purity assessment and detection of byproducts.

- FTIR to validate functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).

- Cross-reference spectral data with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Use fume hoods and glove boxes to minimize inhalation/contact risks.

- Conduct thermal stability tests (DSC/TGA) to assess decomposition risks.

- Implement emergency neutralization protocols (e.g., dilute acetic acid for spills) based on compound reactivity .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound be resolved?

Methodological Answer:

- Perform dose-response studies across multiple cell lines (e.g., HEK-293 vs. CHO) to identify cell-type-specific effects.

- Use molecular docking simulations to assess binding affinity variations at NMDA or sigma receptors.

- Apply meta-analysis frameworks to reconcile discrepancies in published IC₅₀ values .

Q. What experimental designs are suitable for studying the compound’s chiral resolution?

Methodological Answer:

Q. How can metabolic pathways of this compound be elucidated in vivo?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

- Standardize synthesis protocols (e.g., strict control of pH and solvent purity).

- Use internal standards (e.g., deuterated analogs) in LC-MS quantification.

- Implement quality-by-design (QbD) principles to predefine critical quality attributes (CQAs) .

Contradiction Analysis & Hypothesis Testing

Q. How should researchers address conflicting results in receptor binding assays?

Methodological Answer:

Q. What frameworks support hypothesis generation for the compound’s neuropharmacological effects?

Methodological Answer:

- Use systems pharmacology models integrating transcriptomic and proteomic data to predict off-target effects.

- Apply Cheminformatics tools (e.g., PubChem BioAssay) to mine structural analogs’ activity profiles.

- Formulate hypotheses based on structure-activity relationship (SAR) trends from related piperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.